2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride
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Description
2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Molecular Recognition
The pyridazine heterocycle, which is a part of the 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride structure, plays a significant role in molecular recognition. Its unique physicochemical properties, such as weak basicity and high dipole moment, allow for π-π stacking interactions and robust hydrogen-bonding capacity. These features are crucial in drug-target interactions, making this compound valuable in the design of molecules for specific molecular recognition purposes .
Drug Discovery and Development
In drug discovery, the inherent polarity and low cytochrome P450 inhibitory effects of the pyridazine ring contribute to its value. The potential to reduce interaction with the cardiac hERG potassium channel is also a significant advantage. This compound can be used to solve challenges associated with candidate optimization in drug development .
Anticancer Activity
Compounds containing the pyridazine ring, such as 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, have shown promise in anticancer research. Their ability to interact with various biological targets makes them suitable candidates for the development of new anticancer drugs .
Antiplatelet and Cardiovascular Therapeutics
The pyridazine derivatives have been recognized for their antiplatelet properties, which are essential in cardiovascular therapeutics. They can be used to develop new medications that prevent blood clots without causing significant side effects .
Agrochemical Applications
Pyridazine and its derivatives, including 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, have been used in agrochemicals. They serve as herbicides and antifeedants, providing a chemical basis for controlling pests and weeds in agriculture .
properties
IUPAC Name |
2-chloro-N-pyridazin-3-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOHJDGDFHHQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.